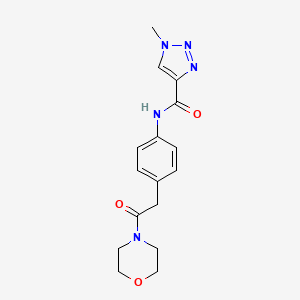![molecular formula C18H27ClN2O2 B2402096 [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride CAS No. 1591563-11-9](/img/structure/B2402096.png)
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride, also known as ABT-288, is a novel drug compound that has been the subject of extensive scientific research. This compound belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Zheng Rui (2010) discusses the synthesis of a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a 62.4% overall yield. This research illustrates the chemical synthesis processes relevant to similar piperidine compounds (Zheng Rui, 2010).
- Another study by C. S. Karthik et al. (2021) on a related compound provides insights into its structural characteristics through single crystal X-ray diffraction studies, revealing the conformation of the piperidine ring and the geometry around the sulfur atom. Such studies are crucial for understanding the molecular structure of related piperidine derivatives (C. S. Karthik et al., 2021).
Neuroprotective Activities
- Y. Zhong et al. (2020) synthesized a series of aryloxyethylamine derivatives, including piperidin-4-yl methanone derivatives, and evaluated their neuroprotective effects. They found that these compounds protected cells against glutamate-induced cell death and had significant neuroprotective activity in vivo, suggesting potential applications for similar piperidine derivatives in neuroprotection (Y. Zhong et al., 2020).
Anticancer and Antituberculosis Activities
- Research by S. Mallikarjuna et al. (2014) on piperazin-1-yl methanone derivatives, a closely related chemical class, demonstrated significant antituberculosis and anticancer activities. This suggests potential research directions for [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride in similar therapeutic areas (S. Mallikarjuna et al., 2014).
Antimicrobial Activity
- A study by N. Patel et al. (2011) synthesized piperidine methanone derivatives with antimicrobial properties. This research indicates the potential of related piperidine compounds, including [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride, in developing antimicrobial agents (N. Patel et al., 2011).
properties
IUPAC Name |
[3-(1-aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-13(19)14-6-5-11-20(12-14)18(21)16-9-2-3-10-17(16)22-15-7-4-8-15;/h2-3,9-10,13-15H,4-8,11-12,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSXIWHKOSXOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2=CC=CC=C2OC3CCC3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

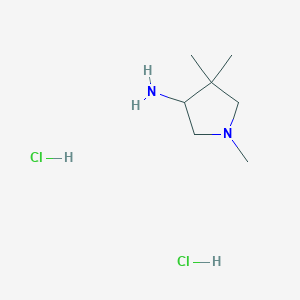
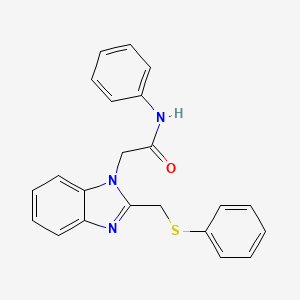
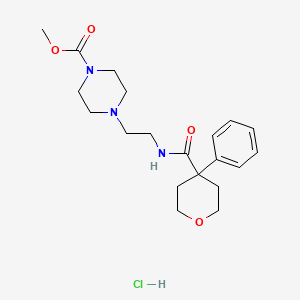
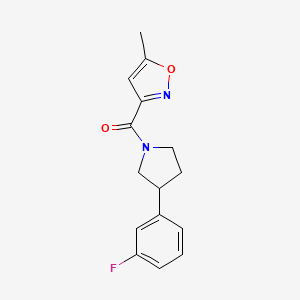
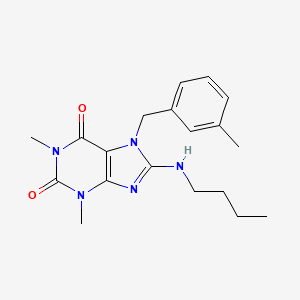
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)
![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)
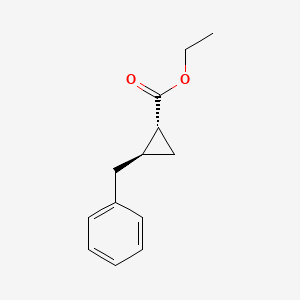
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
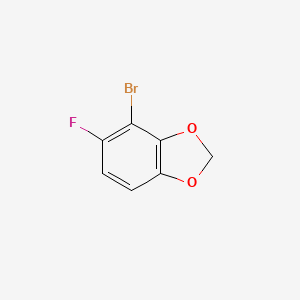
![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)
